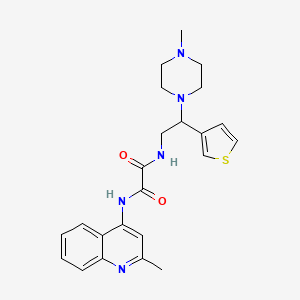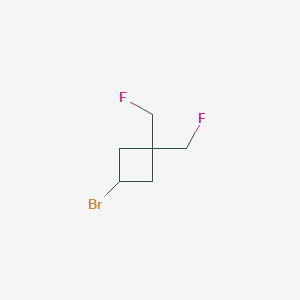
3-Bromo-1,1-bis(fluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a chemical compound with the CAS Number: 2092310-39-7 . It has a molecular weight of 199.04 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C6H9BrF2 . The InChI Code is 1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2 .Scientific Research Applications
Organic Synthesis and Reactivity
- Cyclobutane derivatives, including those with halogen and fluoromethyl groups, are utilized in organic synthesis, exploring their reactivity and formation through [2+2] cycloaddition reactions and other mechanisms. For instance, the thermal [2+2] cycloaddition of halogenated ethylenes to form complex cyclobutane structures showcases the reactivity of such compounds under specific conditions (Toda et al., 1974).
Polymer Chemistry
- The synthesis and characterization of fluorinated cyclobutane-containing polymers, such as perfluorocyclobutane aromatic polyethers, demonstrate the utility of these compounds in creating new materials with specific properties like thermal stability and flexibility (Smith & Babb, 1996).
Coordination Chemistry
- Fluorinated cyclobutane derivatives can play a role in the coordination chemistry of fluorocarbons, forming complexes with metal ions. This application is significant in developing new materials with potential uses in catalysis, molecular recognition, and as ligands in organometallic chemistry (Plenio et al., 1997).
Supramolecular Chemistry
- Halogenated cyclobutanes may also find applications in supramolecular chemistry, as demonstrated by their ability to direct [2+2] photodimerizations, highlighting their potential as templates or catalysts in solid-state reactions (Campillo-Alvarado et al., 2018).
properties
IUPAC Name |
3-bromo-1,1-bis(fluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEDDCDCKOCPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CF)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
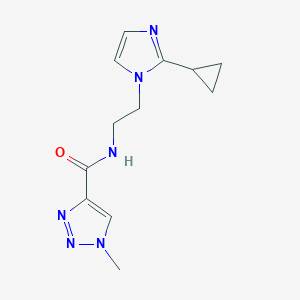
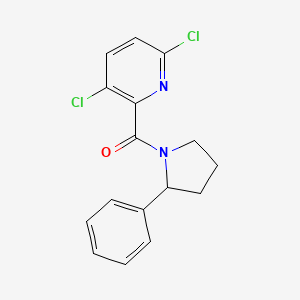
![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
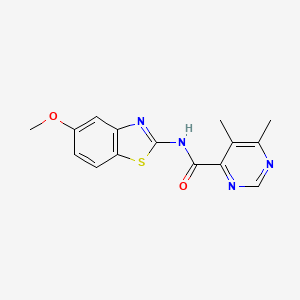
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
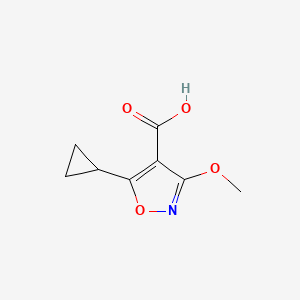
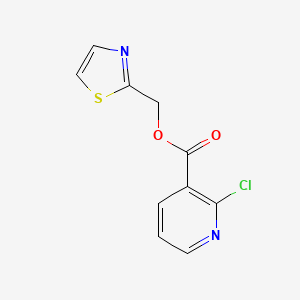
![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)

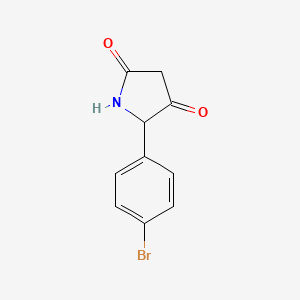
![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)
